2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of piperazine, thiazole, and pyrimidine
Preparation Methods
The synthesis of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of the thiazolo[4,5-d]pyrimidin-7-one core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-d]pyrimidin-7-one core is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. The piperazine and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazolo[4,5-d]pyrimidin-7-ones and piperazine derivatives. Compared to these compounds, 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to the presence of the trifluoromethylphenyl group, which enhances its chemical stability and biological activity .
Properties
Molecular Formula |
C20H21F3N6O2S |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H21F3N6O2S/c1-2-27-7-9-28(10-8-27)19-26-17-16(32-19)18(31)29(12-24-17)11-15(30)25-14-6-4-3-5-13(14)20(21,22)23/h3-6,12H,2,7-11H2,1H3,(H,25,30) |
InChI Key |
FTMFHQZEKPPSRL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
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